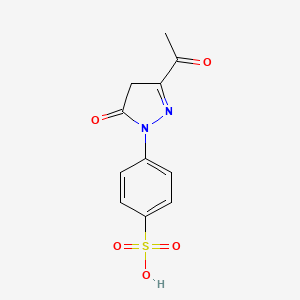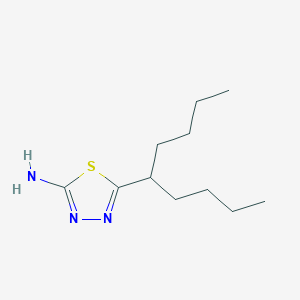![molecular formula C13H12N2O2 B12900304 6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one CAS No. 23378-19-0](/img/structure/B12900304.png)
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired furo[2,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated cells. This inhibition is achieved through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives
Uniqueness
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its furo[2,3-d]pyrimidine core structure, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to modulate specific molecular pathways makes it a promising candidate for further research and development .
特性
CAS番号 |
23378-19-0 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
6-methyl-2-phenyl-5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-8-7-10-12(16)14-11(15-13(10)17-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) |
InChIキー |
ZQOWNKCTBASKPH-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(O1)N=C(NC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)


![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)


